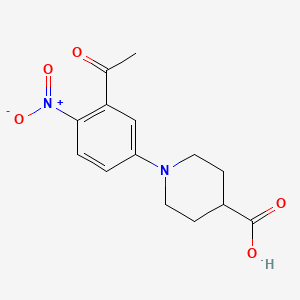

![molecular formula C14H13NO4S B2962022 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid CAS No. 926198-86-9](/img/structure/B2962022.png)

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C15H15NO4S . It has a molecular weight of 305.35 . The compound is characterized by a benzoic acid core, which is substituted with a methyl group and a phenylsulfonyl amino group .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core, which is substituted with a methyl group at the 3-position and a phenylsulfonyl amino group at the 4-position . The InChI code for this compound is 1S/C15H15NO4S/c1-11-10-12(15(17)18)8-9-14(11)16(2)21(19,20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid and its derivatives have been synthesized through various methods, demonstrating the compound's versatility in chemical synthesis. For instance, some 4-(substituted phenylsulfonamido)benzoic acids were synthesized using fly-ash:H3PO3 nano catalysts and characterized by their physical constants, analytical, and spectroscopic data, indicating antimicrobial activities through the Bauer-Kirby disc diffusion method (Dineshkumar & Thirunarayanan, 2019).

Antimicrobial and Anti-Influenza Activity

The exploration of sulfonamides, including derivatives similar to this compound, has led to findings on their antimicrobial properties. For example, aminomethanesulfonic acids and their derivatives were synthesized and evaluated for in vitro antioxidant activities and their ability to suppress influenza virus strains, highlighting potential therapeutic applications (Khoma et al., 2019).

Organic Synthesis and Catalysis

Research into this compound derivatives has also contributed to advancements in organic synthesis techniques and catalysis. For instance, a study demonstrated the ruthenium-catalyzed hydroarylation and one-pot twofold unsymmetrical C-H functionalization of arenes, using a methyl phenyl sulfoximine directing group to afford dihydrobenzofurans and indolines, showcasing the compound's role in facilitating complex chemical transformations (Ghosh et al., 2016).

Environmental and Material Science Applications

In environmental and material sciences, derivatives of this compound have been used in the development of novel materials. For example, novel sulfonated thin-film composite nanofiltration membranes were synthesized for dye treatment experiments, demonstrating improved water flux and dye rejection capabilities, highlighting the environmental applications of these compounds (Liu et al., 2012).

Molecular Docking and Drug Development

The compound's derivatives have been explored in the context of molecular docking and drug development as well. A study on the crystal structure, non-covalent interaction, and molecular docking of a derivative showed antibiotic potency against DNA gyrase, indicating its potential in developing new antibacterial agents (Asegbeloyin et al., 2019).

Eigenschaften

IUPAC Name |

4-(benzenesulfonamido)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-9-11(14(16)17)7-8-13(10)15-20(18,19)12-5-3-2-4-6-12/h2-9,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWYUTYWPFNXQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

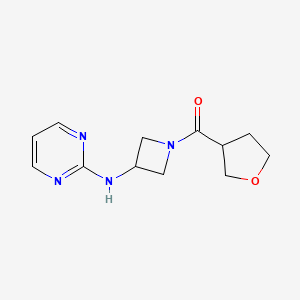

![6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961940.png)

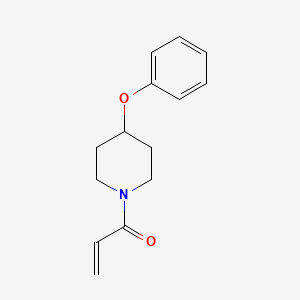

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2961941.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2961944.png)

![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)

![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)

![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)

![1-(2,4-Dimethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2961956.png)

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine](/img/structure/B2961957.png)

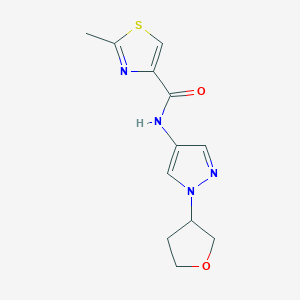

![(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2961962.png)